REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.C(N1C=CN=C1)([N:15]1C=CN=C1)=O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:15])=[O:7])=[C:4]([F:12])[CH:3]=1
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)C)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture is stirred at ambient temperature for about 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched by addition of aqueous ammonium hydroxide (400 ml)
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Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred overnight at ambient temperature
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Duration
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8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to about 0.5 L volume
|
Type
|
ADDITION
|
Details
|
The resulting slurry was diluted
|
Type
|
ADDITION
|
Details
|
by adding 1 L of water
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×300 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
174 g (87% isolated yield) of product
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=O)N)C(=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |